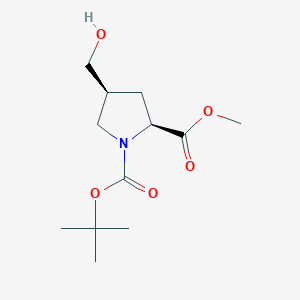

1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

Description

1-tert-Butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate is a chiral pyrrolidine-based compound with two ester protecting groups (tert-butyl and methyl) and a hydroxymethyl (-CH2OH) substituent at the 4-position of the pyrrolidine ring. Its (2S,4S) stereochemistry makes it a valuable intermediate in pharmaceutical synthesis, particularly for protease inhibitors and antiviral agents . The tert-butyl group enhances steric protection of the amine, while the hydroxymethyl group provides a site for further functionalization, such as oxidation or conjugation.

Key physicochemical properties include:

- Molecular formula: C13H23NO5 (inferred from analogous structures in and ).

- Stereochemistry: (2S,4S) configuration critical for enantioselective interactions.

- Applications: Used as a building block in drug discovery, notably for modifying pharmacokinetic properties or enhancing target binding .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO5/c1-12(2,3)18-11(16)13-6-8(7-14)5-9(13)10(15)17-4/h8-9,14H,5-7H2,1-4H3/t8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CABWKOSZCAHYJE-IUCAKERBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)OC)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127153 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-(hydroxymethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194059-42-1 | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-(hydroxymethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1194059-42-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,1-Dimethylethyl) 2-methyl (2S,4S)-4-(hydroxymethyl)-1,2-pyrrolidinedicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127153 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.345 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Chiral Pool Strategy

Starting from (2S,4S)-4-(hydroxymethyl)pyrrolidine, sequential protection of the amine with di-tert-butyl dicarbonate (Boc₂O) and esterification of the C2-carboxylic acid with methyl chloride provides a direct route. However, the limited commercial availability of (2S,4S)-4-(hydroxymethyl)pyrrolidine necessitates in situ generation from trans-4-hydroxy-L-proline.

De Novo Pyrrolidine Synthesis

Aminal intermediates, such as compound 17 described in, enable stereocontrolled ring formation. Nitrile hydrolysis (e.g., compound 23) followed by dual esterification introduces the dicarboxylate motif, while tert-butyldimethylsilyl (TBS) protection preserves the hydroxymethyl group during synthesis.

Stepwise Protection Strategies

Boc Protection of Pyrrolidinemethanol Derivatives

Reaction of pyrrolidin-4-ylmethanol with Boc₂O in dichloromethane (DCM) at 20°C for 16 hours achieves 98% yield of tert-butyl 4-(hydroxymethyl)pyrrolidine-1-carboxylate. Triethylamine (TEA) as a base minimizes side reactions, while sodium bicarbonate workup prevents epimerization. Critical data:

| Starting Material | Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Pyrrolidin-4-ylmethanol | Boc₂O, TEA | DCM | 20 | 16 | 98 |

| Pyrrolidin-2-ylmethanol | Boc₂O, K₂CO₃ | Et₂O | 20 | 16 | 76 |

Methyl Esterification

Cyclization and Ring-Forming Approaches

Aminal-Based Synthesis

As detailed in, aminal 17 undergoes nitrile formation at C5, followed by hydrolysis to a carboxylic acid (23 → 12). TBS protection of the hydroxymethyl group precedes dual esterification:

- Aminal ring-opening : Catalyzed by BF₃·Et₂O in tetrahydrofuran (THF).

- Nitrile hydrolysis : Mild conditions (pH 7 buffer, 40°C) prevent racemization.

- Dual esterification : Boc₂O and methyl chloroformate in DCM with DMAP.

Derivatization of Proline and Hydroxyproline

Trans-4-Hydroxy-L-Proline Modification

- Boc protection : Trans-4-hydroxy-L-proline reacts with Boc₂O in DMA at 55°C (83% yield).

- Hydroxymethylation : Mitsunobu reaction with para-nitrobenzyl alcohol introduces the hydroxymethyl group, though stereoinversion risks necessitate chiral auxiliaries.

- Methyl esterification : TMS-diazomethane in methanol selectively methylates the C2-carboxylic acid.

Reductive Amination

Scheme 1 in outlines reductive amination of benzaldehyde derivatives with 2-(hydroxymethyl)pyrrolidine, adaptable for introducing aryl groups at C4. However, this method requires post-synthetic hydrolysis to regenerate the hydroxymethyl moiety.

Comparative Analysis of Synthetic Routes

The proline-derived route offers superior stereocontrol but requires costly chiral starting materials. Conversely, aminal cyclization provides scalability at the expense of intermediate purification challenges.

Chemical Reactions Analysis

Types of Reactions

1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert carbonyl groups to alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield carboxylic acids, while reduction of carbonyl groups may produce alcohols.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C₁₁H₁₉NO₅

- Molecular Weight : 245.28 g/mol

- IUPAC Name : 1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate

This compound features a pyrrolidine ring with tert-butyl and hydroxymethyl substituents, contributing to its reactivity and biological activity.

Scientific Research Applications

The applications of this compound can be categorized into several key areas:

Chemistry

- Synthetic Intermediate : It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structural features allow for versatile transformations in organic synthesis.

Biology

- Enzyme Mechanism Studies : The compound is utilized to study enzyme mechanisms due to its ability to interact with various enzymes. For example, it has been shown to inhibit cysteine cathepsins involved in tumor progression.

Medicine

- Therapeutic Development : Research indicates potential therapeutic applications in drug development targeting specific biological pathways. Its inhibitory effects on certain enzymes suggest a role in treating diseases where these enzymes are implicated.

- Antitumor Activity : In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines, indicating its potential as an adjunct therapy in cancer treatment.

Industry

- Specialty Chemicals Production : It is employed in the production of specialty chemicals with specific functional properties, enhancing the performance of materials used in various applications.

Enzyme Interaction Studies

A study demonstrated that this compound effectively inhibited cysteine cathepsins, which are critical in tumor biology. The inhibition was quantified through enzyme activity assays showing reduced activity levels upon treatment with the compound.

Antitumor Activity

In vitro assays revealed that the compound could induce apoptosis in various cancer cell lines. The mechanism involved modulation of apoptotic pathways, suggesting its potential use as a therapeutic agent in oncology .

Neuroprotective Studies

Preliminary data indicate that this compound may exhibit neuroprotective effects. Further research is warranted to explore its efficacy in models of neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing biochemical processes. Detailed studies on its mechanism of action can provide insights into its potential therapeutic effects and applications.

Comparison with Similar Compounds

The following table and analysis highlight structural and functional differences between the target compound and its analogs.

Table 1: Structural and Functional Comparison

Analysis of Key Differences

Steric and Electronic Effects

- Hydroxymethyl vs. Fluoro/Trifluoromethoxy : The hydroxymethyl group in the target compound increases hydrophilicity, facilitating solubility in polar solvents. In contrast, fluoro and trifluoromethoxy substituents introduce electronegativity, enhancing metabolic stability and altering binding affinity to hydrophobic pockets .

- Tosyloxy vs. Azide : Tosyloxy serves as a leaving group for nucleophilic displacement, while azide enables bioorthogonal reactions (e.g., Cu-catalyzed azide-alkyne cycloaddition) .

Stereochemical Impact

- The (2S,4S) configuration in the target compound contrasts with (2S,4R) in fluorinated analogs. This difference can drastically alter biological activity; for example, (2S,4R)-4-fluoropyrrolidine derivatives are used in SARS-CoV-2 main protease inhibitors due to optimal stereoelectronic alignment with enzyme active sites .

Protecting Group Strategies

- tert-Butyl vs. Benzyl Esters: Benzyl esters (e.g., ) require harsher conditions (e.g., hydrogenolysis) for deprotection, whereas tert-butyl groups are cleaved under mild acidic conditions. This impacts synthetic route design .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 1-tert-butyl 2-methyl (2S,4S)-4-(hydroxymethyl)pyrrolidine-1,2-dicarboxylate to improve yield and stereochemical purity?

- Methodological Answer :

- Step 1 : Use Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, multi-step protocols involving tert-butyl protection/deprotection (as in related compounds) require strict control of anhydrous conditions and inert atmospheres .

- Step 2 : Employ chiral HPLC or NMR spectroscopy to monitor stereochemical integrity during synthesis. The (2S,4S) configuration necessitates rigorous stereochemical validation to avoid diastereomer contamination .

- Step 3 : Compare yields with computational predictions (e.g., quantum chemical calculations) to refine reaction pathways .

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Methodological Answer :

- Step 1 : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate polar intermediates like hydroxymethyl derivatives.

- Step 2 : Apply recrystallization in non-polar solvents (e.g., dichloromethane/hexane mixtures) to enhance crystalline purity.

- Step 3 : Validate purity via LC-MS or high-field NMR (e.g., ¹³C DEPT for carbamate group confirmation) .

Advanced Research Questions

Q. How does the hydroxymethyl group in this compound influence its reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer :

- Step 1 : Perform kinetic studies under varying conditions (e.g., pH, nucleophile strength) to assess steric/electronic effects of the hydroxymethyl group. Compare with analogous compounds lacking this substituent .

- Step 2 : Use DFT calculations to model transition states and identify regioselectivity trends. The stereoelectronic environment of the pyrrolidine ring may direct reactivity toward specific positions .

- Step 3 : Validate predictions experimentally via X-ray crystallography or in-situ IR spectroscopy to track bond formation/cleavage .

Q. What computational strategies can predict the stability of this compound under acidic/basic conditions?

- Methodological Answer :

- Step 1 : Apply Quantum Mechanics/Molecular Mechanics (QM/MM) simulations to model hydrolysis pathways of the tert-butyl and methyl ester groups. Focus on Boc-deprotection kinetics under acidic conditions .

- Step 2 : Use Quantitative Structure-Property Relationship (QSPR) models to correlate substituent effects (e.g., hydroxymethyl vs. aminomethyl) with degradation rates .

- Step 3 : Validate predictions via accelerated stability testing (e.g., 40°C/75% RH) and HPLC-MS degradation profiling .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for this compound across different studies?

- Methodological Answer :

- Step 1 : Cross-reference NMR assignments with 2D techniques (e.g., HSQC, HMBC) to confirm proton-carbon correlations. For example, the hydroxymethyl proton’s δ~3.5 ppm may overlap with pyrrolidine ring signals without proper decoupling .

- Step 2 : Replicate experiments using deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess solvent-induced shifts.

- Step 3 : Collaborate with computational chemists to simulate NMR spectra from optimized molecular geometries .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.